molecular formula C14H13ClFNO3 B2447599 Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate CAS No. 477888-06-5

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

Cat. No.: B2447599
CAS No.: 477888-06-5
M. Wt: 297.71
InChI Key: DQKGUXBCTGZBCX-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-6-fluorophenyl group and a 5-isoxazolyl group attached to a propanoate backbone

Scientific Research Applications

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

    Introduction of the 2-chloro-6-fluorophenyl Group: This step involves the coupling of the isoxazole ring with a 2-chloro-6-fluorophenyl derivative using a suitable coupling reagent such as a palladium catalyst.

    Esterification: The final step involves the esterification of the resulting intermediate with ethanol under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Catalyst Optimization: Employing highly active and selective catalysts to improve the coupling and esterification steps.

    Purification Techniques: Utilizing advanced purification methods such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or microbial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chlorophenyl)-2-(5-isoxazolyl)propanoate
  • Ethyl 3-(2-fluorophenyl)-2-(5-isoxazolyl)propanoate
  • Ethyl 3-(2-chloro-6-methylphenyl)-2-(5-isoxazolyl)propanoate

Uniqueness

Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds with only one substituent.

Properties

IUPAC Name

ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3/c1-2-19-14(18)10(13-6-7-17-20-13)8-9-11(15)4-3-5-12(9)16/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKGUXBCTGZBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331508
Record name ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477888-06-5
Record name ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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